molecular formula C22H21FN2O3S2 B12192075 4-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]butanamide

4-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]butanamide

Cat. No.: B12192075
M. Wt: 444.5 g/mol
InChI Key: YJFSOUTZZHSGJD-RGEXLXHISA-N
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Description

4-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]butanamide is a complex organic compound that features a thiazolidinone core, a fluorobenzylidene moiety, and a hydroxyphenylethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]butanamide typically involves multiple steps:

    Formation of the Thiazolidinone Core: This step involves the cyclization of a thiourea derivative with a haloketone under basic conditions.

    Introduction of the Fluorobenzylidene Moiety: This is achieved through a condensation reaction between the thiazolidinone core and 4-fluorobenzaldehyde in the presence of a suitable catalyst.

    Attachment of the Hydroxyphenylethyl Side Chain: This step involves the reaction of the intermediate with 2-(4-hydroxyphenyl)ethylamine under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core and the hydroxyphenyl group.

    Reduction: Reduction reactions can target the carbonyl groups within the molecule.

    Substitution: The fluorobenzylidene moiety can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Alcohols or amines may be formed.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology

In biological research, it may be investigated for its interactions with enzymes or receptors due to its structural similarity to biologically active molecules.

Medicine

Potential medicinal applications include its use as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In industry, the compound could be used in the synthesis of advanced materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]butanamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core.

    Benzylidene Derivatives: Compounds featuring a benzylidene moiety.

    Phenylethylamines: Compounds with a phenylethylamine structure.

Uniqueness

What sets 4-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]butanamide apart is its combination of these structural features, which may confer unique reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C22H21FN2O3S2

Molecular Weight

444.5 g/mol

IUPAC Name

4-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]butanamide

InChI

InChI=1S/C22H21FN2O3S2/c23-17-7-3-16(4-8-17)14-19-21(28)25(22(29)30-19)13-1-2-20(27)24-12-11-15-5-9-18(26)10-6-15/h3-10,14,26H,1-2,11-13H2,(H,24,27)/b19-14-

InChI Key

YJFSOUTZZHSGJD-RGEXLXHISA-N

Isomeric SMILES

C1=CC(=CC=C1CCNC(=O)CCCN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S)O

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)CCCN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S)O

Origin of Product

United States

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